Ortho-Fluorophenoxy Acetamide vs Para-Fluorophenyl Acetyl: Differentiated H-Bond Acceptor Count and Topological Polar Surface Area
CAS 1396867-53-0 features an ortho-fluorophenoxy acetamide moiety (Ar-O-CH2-C(=O)-N), introducing an ether oxygen that serves as an additional hydrogen-bond acceptor, compared with the para-fluorophenyl acetyl analog 2-(4-Fluorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone which contains a direct phenyl-acetyl linkage (Ar-CH2-C(=O)-N) . The ether oxygen increases the H-bond acceptor count by 1 and alters the topological polar surface area (tPSA), which influences permeability and solubility profiles .
| Evidence Dimension | H-bond acceptor count and tPSA (calculated) |
|---|---|
| Target Compound Data | H-bond acceptors: 5 (ether O, amide O, thioether S, furan O); tPSA: ~64 Ų (calculated from SMILES) |
| Comparator Or Baseline | 2-(4-Fluorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone (para-F-phenyl acetyl analog): H-bond acceptors: 3; tPSA: ~46 Ų (calculated) |
| Quantified Difference | Δ H-bond acceptors: +2; Δ tPSA: ~+18 Ų (approximate, structure-derived) |
| Conditions | Calculated from SMILES structures using standard cheminformatic descriptors |
Why This Matters
The additional H-bond acceptor and higher tPSA of CAS 1396867-53-0 predict altered membrane permeability and oral absorption potential relative to the para-fluoro analog, making them non-interchangeable in cell-based or in vivo assays.
